5-Silaspiro[4.5]decan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-silaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c10-9-3-7-11(8-4-9)5-1-2-6-11/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDLGICQZLBUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si]2(C1)CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Silaspiro 4.5 Decan 8 One
Retrosynthetic Analysis and Key Disconnections for the 5-Silaspiro[4.5]decan-8-one Skeleton
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For the this compound skeleton, two primary disconnection strategies are considered.
The first key disconnection involves the cleavage of the silicon-carbon bonds within the silacyclopentane (B13830383) ring. This approach simplifies the spirocyclic system into a more manageable acyclic or monocyclic precursor. This strategy identifies a di-substituted silane (B1218182) as a crucial intermediate, which can be cyclized to form the spiro framework.
A second strategic disconnection focuses on the cyclohexanone (B45756) ring, specifically targeting the ketone functional group through a functional group interconversion (FGI). youtube.com The ketone can be retrosynthetically derived from a secondary alcohol via oxidation, or from an amine, as suggested by the existence of 5-silaspiro[4.5]decan-8-amine. google.comenaminestore.com Another FGI approach involves the deprotection of a ketal, a common strategy for unveiling a ketone at a late stage in a synthesis. This is analogous to methods used for synthesizing similar structures like 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.netchemicalbook.com
These disconnections lead to two potential synthetic routes. The first relies on forming the spirosilane ring system first, followed by manipulation of the functional group on the cyclohexane (B81311) ring. The second route involves constructing a functionalized cyclohexanone precursor that already contains a silicon moiety poised for a subsequent cyclization reaction.
Development of Novel Synthetic Pathways to this compound
Building upon the retrosynthetic analysis, several synthetic pathways can be devised, leveraging modern organosilicon chemistry.
Cyclization Reactions for Spirosilane Ring Formation
The formation of the spirosilane core is the cornerstone of any synthesis of this compound. Intramolecular hydrosilylation is a powerful method for this transformation. acs.org This reaction typically involves a bis(alkenyl)dihydrosilane precursor which, in the presence of a transition metal catalyst, undergoes a double cyclization to form the spirocyclic system. For the target molecule, a precursor such as (cyclohex-3-en-1-yl)(prop-2-en-1-yl)silane could theoretically be used, though this specific pathway is not explicitly documented.
Another prominent strategy is dehydrogenative silylation, where C-H bonds are activated to form C-Si bonds. acs.org Rhodium-catalyzed intramolecular dehydrogenative silylation has been successfully used to synthesize spirosilabifluorene derivatives and could be adapted for this alicyclic system. acs.org More recently, iridium-pincer complexes have been shown to be highly efficient for the asymmetric dual dehydrogenative silylation of C(sp3)−H bonds, providing a potential route to enantiopure oxa-spirosilanes that could be conceptually extended to carbon-based systems. acs.org
Functional Group Interconversions Leading to the Ketone Moiety
The ketone at the C-8 position can be introduced through various functional group interconversions (FGIs). fiveable.mesolubilityofthings.com One of the most direct methods is the oxidation of the corresponding secondary alcohol, 5-silaspiro[4.5]decan-8-ol. A variety of modern oxidation reagents, such as those based on chromium (VI) or activated DMSO (e.g., Swern oxidation), can achieve this transformation efficiently under mild conditions, converting the secondary alcohol to the desired ketone. imperial.ac.uk
Alternatively, the synthesis can proceed from a known amine precursor, 5-silaspiro[4.5]decan-8-amine hydrochloride. google.comenaminestore.com The amine could be converted to the alcohol via diazotization followed by hydrolysis, although this method can be low-yielding. A more plausible route from the amine would involve its conversion to another functional group that can then be transformed into the ketone.
A robust strategy often employed in complex synthesis is the use of a protecting group. The ketone can be masked as a ketal, such as in 1,4-dioxaspiro[4.5]decan-8-one, during the formation of the silane ring. researchgate.netchemicalbook.com The ketal is stable to many reaction conditions used in organosilicon chemistry and can be easily removed by acid-catalyzed hydrolysis at the end of the synthesis to reveal the ketone functionality. google.com
Asymmetric Synthesis Approaches Towards Enantiomerically Pure this compound
The silicon atom in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched spirosilanes is a significant challenge in organosilicon chemistry. The primary strategy to achieve this is through asymmetric catalysis.
Rhodium-catalyzed asymmetric intramolecular hydrosilylation has emerged as a leading method. acs.orgnih.govnih.gov This approach utilizes a rhodium precursor, such as [Rh(cod)Cl]₂, in combination with a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high enantioselectivity. Bidentate phosphine ligands like (R)-BINAP and its derivatives, (R)-MeO-BIPHEP, and (R)-SEGPHOS have been successfully employed in the synthesis of various chiral spirosilanes, achieving high enantiomeric excesses (ee). nih.govnih.gov For instance, the synthesis of a 2,2′-dimethoxy-9,9′-spiro-9-silabifluorene using (R)-BINAP resulted in an 84% yield and 79% ee. nih.gov
| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [Rh(cod)Cl]₂ | (R)-BINAP | Dihydrosilane | 79% | nih.gov |
| [Rh(cod)Cl]₂ | (R)-DTBM-SEGPHOS | Dihydrosilane | 84% | nih.govnih.gov |
| Chiral (PCCN)IrHCl | PCCN-type ligand | Diarylsilane | High | acs.org |
This table presents data from analogous spirosilane syntheses to illustrate the potential of asymmetric catalysis for producing enantiomerically enriched this compound.
More recent developments include the use of chiral pincer iridium complexes for asymmetric dehydrogenative silylation, which offers another promising avenue for accessing enantiopure spirosilanes with stereogenic silicon centers. acs.org
Catalytic Methods in the Synthesis of this compound
Catalysis is indispensable in the modern synthesis of organosilicon compounds, including this compound. researchgate.net Transition metal catalysts are central to the key bond-forming reactions.
Rhodium(I) Complexes : As previously discussed, rhodium(I) complexes, often with chiral phosphine ligands, are highly effective for catalyzing intramolecular hydrosilylation reactions to construct the spirocyclic core. acs.orgresearchgate.net
Iridium Complexes : Chiral pincer iridium complexes have been developed for the enantioselective dual dehydrogenative silylation of C(sp3)−H bonds, representing a cutting-edge catalytic method for forming spirosilanes. acs.org
Platinum Complexes : Platinum chlorides, such as PtCl₂, are known to catalyze the cyclization of enynes, which could be a potential, though less direct, route for constructing parts of the carbocyclic framework before incorporating the silicon atom. acs.org
Palladium Catalysts : Palladium-based catalysts are versatile and could be employed in precursor synthesis. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be used to assemble the carbon skeleton before the key cyclization step. Palladium on carbon (Pd/C) or palladium hydroxide (B78521) are also standard catalysts for hydrogenation reactions, which might be used, for instance, to reduce a double bond in the cyclohexene (B86901) ring of a precursor.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. college-de-france.fr These principles are increasingly important in organosilicon chemistry. researchgate.netnumberanalytics.commdpi.com
Applying these principles to the synthesis of this compound would involve several considerations:
Atom Economy : Utilizing catalytic methods, such as hydrosilylation or dehydrogenative cyclization, maximizes atom economy by incorporating most of the atoms from the reactants into the final product, generating minimal waste. college-de-france.fr
Use of Catalysis : The extensive use of catalytic amounts of rhodium, iridium, or palladium, rather than stoichiometric reagents, is a core green chemistry principle that reduces waste and often allows for milder reaction conditions. college-de-france.fr
Avoiding Hazardous Reagents : Green synthetic routes would avoid toxic reagents like tin hydrides, which were historically used in radical cyclizations but are now being replaced by cleaner, catalytic methods. college-de-france.fr
Solvent Choice : The selection of environmentally benign solvents is crucial. While many organometallic reactions require anhydrous, aprotic solvents, research is ongoing to replace solvents like dichloromethane (B109758) and toluene (B28343) with greener alternatives.
By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Reactivity and Reaction Mechanisms of 5 Silaspiro 4.5 Decan 8 One
Carbonyl Reactivity: Nucleophilic Additions and Condensations
No specific studies on the nucleophilic addition or condensation reactions of the carbonyl group in 5-Silaspiro[4.5]decan-8-one have been found. Generally, the ketone functional group in spirocyclic systems is expected to undergo typical carbonyl reactions. For the carbon-analogue, Spiro[4.5]decan-8-one , it is known to participate in nucleophilic additions. cymitquimica.com However, the presence of a silicon atom at the spiro center in this compound would likely influence the electronic environment and steric accessibility of the carbonyl group, potentially altering its reactivity compared to the carbocyclic counterpart. Without experimental data, any discussion remains speculative.
Stereochemical Aspects of Reactions Involving the Spiro Center of this compound
The stereochemistry of spiro compounds is a field of significant interest. cymitquimica.com However, there is no available research that details the stereochemical outcomes of reactions at the spiro center of this compound. Such studies would be essential to understand how the rigid spirocyclic framework directs the approach of reagents and influences the formation of stereoisomers.
Silicon-Directed Reactivity and Substituent Effects on this compound
The influence of the silicon atom on the reactivity of the molecule is a central question in its chemistry. In other organosilicon compounds, silicon can exert significant electronic and steric effects. However, no studies have been found that investigate silicon-directed reactivity or the effects of substituents on this compound.
Spectroscopic and Structural Elucidation of 5 Silaspiro 4.5 Decan 8 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Silaspiro[4.5]decan-8-one
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Multi-nuclear NMR analysis, encompassing ¹H, ¹³C, and ²⁹Si nuclei, offers a holistic view of the molecular framework.
¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For derivatives of 5-silaspiro[4.5]decan-8-amine, distinct peaks are observed for the spirocyclic methylene (B1212753) groups (δ 1.31–1.67 ppm) and aromatic protons (δ 7.35–7.87 ppm) when an aromatic substituent is present. In a specific derivative, 4,6-dimethyl-N-(5-silaspiro[4.5]decan-8-yl)-1H-indole-2-carboxamide, proton signals appear at δ 1.54-1.65 ppm and 1.95-2.03 ppm for the methylene groups of the silaspirodecane moiety. googleapis.com
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. While specific data for this compound is not readily available, related spiro compounds like spiro[4.5]decane have been analyzed. nih.gov The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (primary, secondary, tertiary, quaternary) and its proximity to electronegative atoms or functional groups. pdx.edu For instance, in 1,4-dioxaspiro[4.5]decan-8-one, the carbonyl carbon appears at a distinct chemical shift. chemicalbook.com
| Proton Type | Chemical Shift (ppm) | Reference |
|---|---|---|
| Spirocyclic Methylene Groups | 1.31–1.67 | |
| Aromatic Protons | 7.35–7.87 | |
| Methylene groups (4,6-dimethyl-N-(5-silaspiro[4.5]decan-8-yl)-1H-indole-2-carboxamide) | 1.54-1.65 | googleapis.com |
| Methylene groups (4,6-dimethyl-N-(5-silaspiro[4.5]decan-8-yl)-1H-indole-2-carboxamide) | 1.95-2.03 | googleapis.com |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and determining the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled, typically through two or three bonds. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the resonances of the carbon skeleton based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is instrumental in piecing together the molecular fragments identified by COSY and HSQC, confirming the connectivity across quaternary carbons and heteroatoms like silicon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the spirocyclic rings.
By combining these 2D NMR techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. elsevier.com
IR and Raman spectroscopy are complementary techniques. spectroscopyonline.com Strong IR absorptions are typically observed for polar functional groups, while non-polar groups often give rise to strong Raman scattering. spectroscopyonline.com For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1680-1750 cm⁻¹. The Si-C stretching and bending vibrations would also be observable, providing evidence for the silane-containing ring.
Raman spectroscopy would also detect the C=O stretch, and would be particularly useful for observing the vibrations of the carbon-carbon and silicon-carbon backbones of the spirocyclic rings. edinst.com The presence of specific bands in both the IR and Raman spectra can be used to confirm the presence of the key functional groups and provide a "fingerprint" for the molecule. edinst.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1680-1750 | Infrared (Strong), Raman (Moderate) |
| C-H (Aliphatic) | Stretching | 2850-3000 | Infrared (Strong), Raman (Strong) |
| Si-C | Stretching | 600-800 | Infrared (Moderate), Raman (Strong) |
| C-C | Stretching | 800-1200 | Infrared (Weak), Raman (Moderate) |
Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Molecular Composition and Fragmentation Patterns
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. For derivatives of 5-silaspiro[4.5]decan-8-amine, ESI-MS can be used to confirm the molecular ion, such as [M+H]⁺.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is suitable for volatile and thermally stable compounds. This compound, being a relatively small molecule, could potentially be analyzed by GC-MS, which would provide its retention time and a characteristic mass spectrum based on its fragmentation under electron ionization.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. nih.gov This is crucial for confirming the molecular formula of this compound (C₉H₁₆OSi) and distinguishing it from other compounds with the same nominal mass. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For spiro compounds, characteristic fragmentation pathways involving the cleavage of the spirocyclic rings can be observed. aip.org
| Adduct | Predicted m/z | Reference |
|---|---|---|
| [M+H]⁺ | 169.10433 | uni.lu |
| [M+Na]⁺ | 191.08627 | uni.lu |
| [M-H]⁻ | 167.08977 | uni.lu |
| [M]⁺ | 168.09650 | uni.lu |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the five- and six-membered rings.
Stereochemistry: The absolute configuration of any stereocenters.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
For related spirocyclic compounds, X-ray crystallography has been used to reveal how they bind to biological targets, providing insights into their mechanism of action.
Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess Determination
This compound is a chiral molecule due to the spirocyclic center. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral properties.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores in the molecule. The sign and intensity of the Cotton effects are characteristic of the absolute configuration of the enantiomer.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule.
Both CD and ORD are powerful tools for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. By comparing the observed CD or ORD spectrum to that of a pure enantiomer standard, the relative amounts of the two enantiomers in a mixture can be quantified. While specific CD and ORD data for this compound were not found, these techniques would be crucial for the characterization of its enantiomers.
Computational and Theoretical Investigations of 5 Silaspiro 4.5 Decan 8 One
Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of organosilicon compounds. For a molecule like 5-Silaspiro[4.5]decan-8-one, methods such as B3LYP or long-range corrected functionals like LC-DFT, combined with basis sets such as 6-31G* or cc-pVTZ, are commonly used to achieve a balance between computational cost and accuracy. nih.gov
These calculations provide optimized geometries, including key bond lengths and angles. For the silacyclohexanone ring, the Si-C and C-C bond lengths are expected to be in the typical range for single bonds, while the C=O bond will be shorter, indicative of its double bond character. The spirocyclic nature of the compound introduces strain, which can affect the bond angles around the central silicon atom, deviating from the ideal tetrahedral geometry.
The electronic properties, such as the distribution of electron density and the nature of molecular orbitals, are also a key focus. The presence of the electronegative oxygen atom in the carbonyl group and the less electronegative silicon atom influences the charge distribution across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. In similar ketone-containing spirocycles, the HOMO is often localized on the ring system, while the LUMO is frequently associated with the π* orbital of the carbonyl group.
A representative table of calculated geometric parameters for a similar silacyclohexanone derivative is presented below, offering insight into the expected structural features of this compound.
| Parameter | Calculated Value (DFT/B3LYP/6-31G*) |
|---|---|
| Si-C Bond Length (Å) | 1.88 - 1.90 |
| C-C Bond Length (Å) | 1.53 - 1.55 |
| C=O Bond Length (Å) | 1.22 |
| C-Si-C Bond Angle (°) | 107 - 112 |
| O=C-C Bond Angle (°) | 120 - 123 |
Conformational Analysis and Energy Minima of this compound
The conformational flexibility of the five-membered silacyclopentane (B13830383) and six-membered cyclohexanone (B45756) rings in this compound is a critical aspect of its structure and potential reactivity. The six-membered ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. For substituted silacyclohexanes, the chair conformation is generally the most stable. mdpi.com
Computational methods are employed to map the potential energy surface (PES) of the molecule by systematically varying key dihedral angles. This allows for the identification of all possible conformers and the transition states that connect them. The energy of each conformation is calculated to determine the global minimum and other low-energy conformers that might be populated at room temperature. For silacyclohexane (B14727737) derivatives, the energy barrier for ring inversion from one chair form to another is a key parameter that can be determined from the PES. mdpi.com
In the case of this compound, the spiro fusion will influence the conformational preferences of both rings. The chair conformation of the cyclohexanone ring is expected to be the most stable, but the relative energies of axial and equatorial orientations of the substituents on this ring will be influenced by the bulky spiro-fused silacyclopentane ring. Low-temperature NMR studies on analogous 1-phenyl-1-tert-butylsilacyclohexane have shown a strong preference for the conformer with the larger group in the equatorial position. acs.org
Theoretical Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are indispensable for understanding the mechanisms of chemical reactions involving organosilicon compounds. For this compound, a key reactive site is the ketone functionality, which can undergo reactions such as nucleophilic addition or enolate formation. The adjacent silicon atom can also influence reactivity.
DFT calculations can be used to model the entire reaction pathway, from reactants to products, including the identification of all intermediates and transition states. rsc.org For example, in a Lewis acid-catalyzed aldol (B89426) reaction of a silyl (B83357) enol ether derived from a compound like this compound, calculations can elucidate the structure of the transition state and the activation energy barrier for the reaction. unimi.it This information is crucial for predicting the stereochemical outcome of the reaction.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the reactants and products. rsc.org The calculated energy barriers can then be used to predict reaction rates and understand how different catalysts or reaction conditions might influence the reaction outcome. For instance, in the [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles, DFT calculations have been used to explain the observed regioselectivity by comparing the activation barriers of different possible pathways. rsc.org
A table summarizing a theoretical study of a silyl enol ether reaction is shown below, illustrating the type of data obtained from such investigations.
| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Silyl Enol Ether + Aldehyde | 0.0 |
| Transition State | TS1 | +15.2 |
| Intermediate | Aldol Adduct | -5.8 |
| Transition State | TS2 | +8.5 |
| Product | Cyclized Product | -12.1 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which can be invaluable for their characterization, especially for novel compounds like this compound. The most commonly calculated spectroscopic parameters are NMR chemical shifts and IR vibrational frequencies.
For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT methods can be used to calculate the nuclear magnetic shielding tensors for each atom. These are then converted into chemical shifts, typically referenced to a standard like tetramethylsilane (B1202638) (TMS) for ¹H, ¹³C, and ²⁹Si NMR. The accuracy of these predictions is highly dependent on the level of theory and basis set used. For ²⁹Si NMR, which is particularly informative for organosilicon compounds, specialized methods and basis sets may be required to achieve good agreement with experimental data. rsc.org Comparing calculated and experimental NMR spectra can be a powerful tool for structure verification. For 1-phenyl-1-tert-butylsilacyclohexane, DFT and MP2 calculations have been used to support the assignment of NMR signals. acs.org
Similarly, the vibrational frequencies and intensities of a molecule can be calculated using DFT. These can be directly compared to an experimental Infrared (IR) spectrum. The calculated vibrational modes can be visualized, which aids in the assignment of the absorption bands in the experimental spectrum to specific molecular motions. For cyclic silanes, theoretical calculations have been instrumental in assigning the complex low-frequency ring-puckering and twisting vibrations.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.
For this compound, MD simulations could be used to study its behavior in a solvent, providing insights into solvation effects and the dynamics of conformational changes. researchgate.net For instance, simulations could reveal the preferred orientation of solvent molecules around the polar carbonyl group and the nonpolar hydrocarbon parts of the molecule.
Furthermore, MD simulations are particularly useful for studying the interactions of molecules with surfaces or other larger systems. For example, reactive MD simulations have been used to model the formation of silane (B1218182) monolayers on silica (B1680970) substrates. nih.gov In a similar vein, MD could be used to simulate the interaction of this compound with a surface, which could be relevant for applications in materials science. The choice of force field is critical for the accuracy of MD simulations, and for organosilicon compounds, specialized force fields that accurately describe the properties of silicon are necessary.
Derivatization and Functionalization Strategies for 5 Silaspiro 4.5 Decan 8 One
Chemical Modifications at the Carbonyl Group
The ketone functionality at the 8-position of the spiro[4.5]decane skeleton is the most reactive site for chemical modification. A variety of well-established carbonyl reactions can be applied to 5-silaspiro[4.5]decan-8-one to introduce new functional groups and build molecular complexity.
Standard reduction reactions can convert the ketone to a secondary alcohol, 5-silaspiro[4.5]decan-8-ol, which can serve as a precursor for further derivatization. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. ontosight.ai The resulting hydroxyl group can be a site for esterification or etherification, or it can be used as a directing group for subsequent reactions.
The Wittig reaction offers a powerful method for converting the carbonyl group into a carbon-carbon double bond. lookchem.com By reacting this compound with a phosphorus ylide, a variety of substituted exocyclic alkenes can be synthesized. nih.govrsc.org The nature of the ylide determines the substituent introduced, providing a versatile route to a wide array of derivatives. A related olefination reaction, the Horner-Wadsworth-Emmons reaction, can also be employed, often with greater control over the stereochemistry of the resulting alkene.
The formation of imines and enamines through reaction with primary and secondary amines, respectively, is another common modification of the carbonyl group. These reactions are typically reversible and can be used to introduce nitrogen-containing functionalities. For instance, the synthesis of 5-silaspiro[4.5]decan-8-amine has been reported, which can then be used as a building block for more complex structures, such as indole (B1671886) carboxamides with potential antibacterial activity.
Furthermore, the carbonyl group can participate in various condensation reactions. For example, reaction with hydrazines can yield hydrazones, while reaction with hydroxylamine (B1172632) produces oximes. These derivatives not only alter the electronic properties of the molecule but also provide handles for further transformations.
Table 1: Examples of Chemical Modifications at the Carbonyl Group of Spiro Ketones
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄), Methanol | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Exocyclic Alkene |
| Reductive Amination | Amine (e.g., NH₃), Reducing Agent (e.g., NaBH₃CN) | Amine |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | α,β-Unsaturated Ketone |
Introduction of Functional Groups at Peripheral Positions of the Spirodecane Skeleton
Functionalization of the carbon framework of the spiro[4.5]decane skeleton, away from the carbonyl group, presents a greater challenge but offers the potential to fine-tune the molecule's properties. The reactivity of the silacyclohexane (B14727737) ring plays a crucial role in these transformations.
One approach involves the α-functionalization of the ketone. Under basic conditions, an enolate can be generated at the C7 or C9 position, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups adjacent to the carbonyl.
The silacyclohexane ring itself can be a site for functionalization. The silicon-carbon bonds can be cleaved under certain conditions, and the silicon atom can be substituted with other groups. nih.gov More synthetically useful are reactions that functionalize the carbon atoms of the silacyclohexane ring. For instance, radical halogenation could potentially introduce a halogen atom, which can then be displaced by a variety of nucleophiles. However, controlling the regioselectivity of such reactions can be difficult.
A more controlled approach involves the use of directing groups. For example, if a hydroxyl group is present on the skeleton, it can direct the metallation of a nearby carbon atom, which can then be trapped with an electrophile. While not specifically reported for this compound, this strategy is a general and powerful tool in organic synthesis.
Table 2: Potential Strategies for Peripheral Functionalization
| Position | Strategy | Potential Reagents |
|---|---|---|
| α- to carbonyl (C7, C9) | Enolate Alkylation | Base (e.g., LDA), Alkyl Halide |
| Silacyclohexane Ring | Radical Halogenation | N-Bromosuccinimide (NBS), Light |
| Silacyclohexane Ring | Directed Metallation | Directing Group, Organolithium Reagent |
Synthesis of Chiral Derivatives from this compound
The development of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis and as potential therapeutic agents. The spirocyclic nature of the molecule makes it an attractive scaffold for the design of chiral ligands and catalysts.
Asymmetric reduction of the prochiral ketone is a direct route to chiral 5-silaspiro[4.5]decan-8-ol. This can be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. Catalytic asymmetric hydrogenation, employing a chiral metal catalyst, is another powerful method for obtaining the chiral alcohol with high enantioselectivity.
The use of chiral auxiliaries is another established strategy. The ketone can be reacted with a chiral auxiliary to form a chiral derivative, such as a chiral imine or enamine. Subsequent diastereoselective reactions can then be performed, with the chiral auxiliary directing the stereochemical outcome. Finally, removal of the auxiliary reveals the chiral product.
Kinetic resolution of a racemic mixture of this compound or its derivatives can also be employed to obtain enantiomerically enriched material. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for their separation.
Table 3: Approaches to Chiral Derivatives
| Method | Key Feature | Example Reagents/Catalysts |
|---|---|---|
| Asymmetric Reduction | Use of a chiral reducing agent or catalyst | Chiral Borane Reagents, Noyori-type catalysts |
| Chiral Auxiliaries | Temporary incorporation of a chiral group | Chiral Amines, Chiral Alcohols |
| Kinetic Resolution | Differential reaction rates of enantiomers | Chiral Acylating Agents, Lipases |
Formation of Complex Molecular Architectures Incorporating the this compound Core
The this compound core can serve as a versatile building block for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. The reactivity of the carbonyl group and the potential for functionalization at other positions provide numerous opportunities for annulation and cycloaddition reactions.
The carbonyl group can be used to construct a new ring fused to the spirocyclic system. For example, a Robinson annulation sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, could be used to build a new six-membered ring.
Multicomponent reactions offer an efficient way to construct complex molecules in a single step. For instance, a Biginelli or Hantzsch-type reaction involving this compound could lead to the formation of dihydropyrimidinones or dihydropyridines fused to the spirocyclic core.
The synthesis of spiro-fused heterocycles is a particularly active area of research. The ketone can be converted into a reactive intermediate, such as an α,β-unsaturated ketone, which can then undergo a cycloaddition reaction with a 1,3-dipole to form a five-membered heterocyclic ring. Alternatively, condensation reactions with bifunctional reagents can lead to the formation of a variety of heterocyclic systems. An example of this is the synthesis of indole carboxamide derivatives from 5-silaspiro[4.5]decan-8-amine, which itself is derived from the ketone. This demonstrates how the initial functionalization of the carbonyl group opens the door to the construction of elaborate and potentially bioactive molecules.
Table 4: Strategies for Complex Architectures
| Approach | Description | Potential Products |
|---|---|---|
| Annulation Reactions | Formation of a new fused ring | Polycyclic Spiro Compounds |
| Multicomponent Reactions | One-pot synthesis with multiple starting materials | Fused Heterocyclic Systems |
| Cycloaddition Reactions | Formation of a new ring via a concerted or stepwise pathway | Spiro-fused Heterocycles |
Advanced Applications and Future Research Directions of 5 Silaspiro 4.5 Decan 8 One As a Research Tool
Utilization as a Versatile Building Block in Complex Organic Synthesis
The utility of 5-silaspiro[4.5]decan-8-one as a versatile building block is prominently demonstrated through the synthetic applications of its amine derivative, 5-silaspiro[4.5]decan-8-amine. This derivative serves as a crucial intermediate in the construction of complex bioactive molecules, particularly in the development of novel therapeutic agents. google.comgoogleapis.com
A notable example is its use in the synthesis of indole (B1671886) carboxamide compounds, which are being investigated for the treatment of mycobacterial infections like tuberculosis. google.comgoogleapis.com In a patented synthetic route, 5-silaspiro[4.5]decan-8-amine hydrochloride is coupled with various substituted indole-2-carboxylic acids to produce a library of N-(5-silaspiro[4.5]decan-8-yl)-1H-indole-2-carboxamides. google.com These reactions are typically carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), with a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). google.com
The general synthetic scheme is as follows:
Reaction of a substituted indole-2-carboxylic acid with 5-silaspiro[4.5]decan-8-amine in the presence of coupling agents to form the corresponding amide.
This modular approach allows for the systematic variation of substituents on the indole ring, enabling the exploration of structure-activity relationships (SAR) to optimize the therapeutic potential of the final compounds. nih.gov The spirocyclic silane (B1218182) moiety is introduced to modulate the physicochemical and pharmacokinetic properties of the indole carboxamide scaffold. nih.gov
Table 1: Examples of Indole Carboxamides Synthesized from 5-Silaspiro[4.5]decan-8-amine
| Indole-2-carboxylic Acid Reactant | Resulting N-(5-silaspiro[4.5]decan-8-yl)-1H-indole-2-carboxamide Product | Reference |
| 4,6-difluoro-1H-indole-2-carboxylic acid | 4,6-difluoro-N-(5-silaspiro[4.5]decan-8-yl)-1H-indole-2-carboxamide | google.com |
| 4,6-dichloro-1H-indole-2-carboxylic acid | 4,6-dichloro-N-(5-silaspiro[4.5]decan-8-yl)-1H-indole-2-carboxamide | google.com |
| 4,6-dimethyl-1H-indole-2-carboxylic acid | 4,6-dimethyl-N-(5-silaspiro[4.5]decan-8-yl)-1H-indole-2-carboxamide | google.com |
The successful synthesis of these complex molecules underscores the value of this compound, via its amine derivative, as a key building block for accessing novel chemical entities with potential therapeutic applications.
Exploration in the Development of Novel Organosilicon Motifs and Materials
The unique structural and electronic properties of this compound make it an attractive candidate for the development of novel organosilicon motifs and advanced materials. The incorporation of silicon into cyclic and spirocyclic systems can lead to materials with enhanced thermal stability, unique photophysical properties, and tailored electronic characteristics. nih.gov
While direct research on the material applications of this compound is still emerging, the broader field of organosilicon chemistry provides a strong basis for its potential. For instance, spirosilanes, which share the core structural feature of a spiro-silicon center, are being explored for the synthesis of novel spirocyclic molecules with unique properties. mdpi.com The development of efficient synthetic methods for these ring systems is a significant area of interest for synthetic chemists. mdpi.com
The ketone functionality in this compound offers a reactive handle for further chemical modifications, allowing for its incorporation into larger polymeric structures or functional materials. For example, condensation reactions involving the ketone could be used to create silicon-containing polymers with potentially interesting optical or electronic properties. Aryl silanes, a class of organosilicon compounds, have been widely used as emitting materials, electron-transporting materials, or host materials in organic light-emitting diodes (OLEDs). nih.gov The tetrahedral conformation of silicon in these materials can effectively prevent intermolecular interactions in the solid state, leading to uniform amorphous films. nih.gov
Future research could focus on leveraging the spirocyclic nature of this compound to create three-dimensional organosilicon materials with tailored architectures. The rigidity of the spiro-framework could be exploited to control the spatial arrangement of functional groups, leading to materials with specific host-guest properties or catalytic activities.
Contributions to Methodological Advancements in Spiroketone Chemistry
The synthesis and functionalization of spiroketones are important areas of research in organic chemistry. The presence of the silicon atom in this compound introduces new possibilities and challenges for synthetic methodologies. The development of synthetic routes to this compound and its derivatives contributes to the broader field of spiroketone chemistry.
The synthesis of spiro[4.5]decanes can be achieved through various methods, including Diels-Alder cycloadditions. rsc.org The introduction of a silicon atom at the spirocenter would likely influence the reactivity and stereoselectivity of such reactions. Furthermore, the development of methods for the stereoselective synthesis of chiral silaspiro compounds is an active area of research. hznu.edu.cn
The ketone group in this compound is a key functional group for further transformations. Methodologies developed for the functionalization of this ketone will be applicable to other silicon-containing spiroketones. For example, reductive amination to form the corresponding amine is a crucial step in its use as a building block in medicinal chemistry. google.comgoogleapis.com The optimization of this reaction for silaspiroketones would be a valuable contribution.
Moreover, theoretical studies on the molecular and electronic structure of spiroketones, including their silicon-containing analogues, can provide valuable insights into their reactivity and spectroscopic properties. chemsrc.com Such studies can aid in the development of new synthetic methods and the design of novel spiroketone-based molecules with desired properties.
Interdisciplinary Research Potentials for this compound in Related Fields
The unique properties of this compound position it as a compound with significant potential for interdisciplinary research, bridging organic synthesis, medicinal chemistry, and materials science.
In medicinal chemistry, the concept of bioisosteric replacement, where a carbon atom is substituted with a silicon atom (a sila-substitution), is a well-established strategy in drug design. researchgate.net This substitution can alter a molecule's pharmacological potency, selectivity, and metabolic rate. researchgate.net this compound serves as a prime example of a scaffold where this principle can be applied to generate novel drug candidates with potentially improved properties compared to their all-carbon analogues. researchgate.netrsc.org The increased lipophilicity often associated with sila-substitution could enhance tissue distribution, including penetration of the blood-brain barrier. researchgate.net
In the realm of materials science, the incorporation of silicon-containing spirocycles into polymers or other materials could lead to the development of advanced materials with novel properties. As discussed, organosilicon compounds have shown promise in electronics and photonics. nih.gov The rigid, three-dimensional structure of this compound could be exploited to create materials with specific porous structures for applications in catalysis or separation science.
Furthermore, the study of the fundamental chemistry of this compound, including its synthesis, reactivity, and spectroscopic characterization, provides valuable data for computational chemists. Theoretical investigations can help to understand the impact of the silicon atom on the molecule's properties and guide the design of new experiments and applications. mdpi.com
Q & A
Q. What steps ensure reproducibility in silaspiro compound research across laboratories?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/spectral data in repositories (e.g., Zenodo). Document all synthetic procedures using the CIF (Crystallographic Information File) format for crystal structures. Publish negative results (e.g., failed reactions) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
